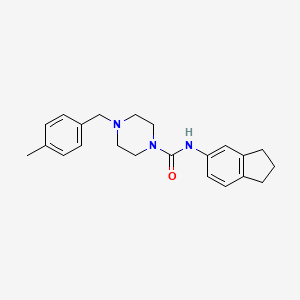
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
説明
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol (DMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. DMPT has been demonstrated to exhibit a range of biological activities, including growth promotion, stress resistance, and immune enhancement in animals.
作用機序
The exact mechanism of action of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol acts on the hypothalamic-pituitary-adrenal (HPA) axis to stimulate the release of growth hormone and other hormones that regulate metabolism and immune function. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cellular stress response.
Biochemical and physiological effects:
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been demonstrated to exhibit a range of biochemical and physiological effects in animals. It has been shown to increase the activity of digestive enzymes and improve nutrient absorption in the gut. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to enhance the immune response by increasing the production of cytokines and antibodies. In addition, 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been demonstrated to reduce oxidative stress and inflammation in animals.
実験室実験の利点と制限
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is also relatively non-toxic and does not have any known adverse effects on animal health. However, one limitation of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol on animal growth, metabolism, and immune function. Additionally, there is potential for the development of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol-based therapies for the treatment of metabolic and immune-related disorders in animals and humans.
科学的研究の応用
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in animal production. It has been shown to improve feed intake, weight gain, and feed conversion efficiency in various animal species, including pigs, chickens, and fish. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been demonstrated to enhance the immune response and reduce stress in animals. In addition, 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as a plant growth regulator and as a fungicide.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-5-12-14-15-13(17)16(12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFXUCKJQNFFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4839228.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4839276.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4839282.png)

![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4839294.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4839296.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4839304.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839315.png)

![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)